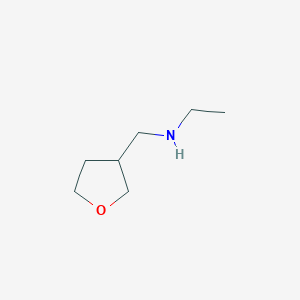

Ethyl(oxolan-3-ylmethyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(oxolan-3-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-8-5-7-3-4-9-6-7/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBOPJGJMYXBDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901291342 | |

| Record name | N-Ethyltetrahydro-3-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165253-30-5 | |

| Record name | N-Ethyltetrahydro-3-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165253-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyltetrahydro-3-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl(oxolan-3-ylmethyl)amine

This technical guide details the synthesis of Ethyl(oxolan-3-ylmethyl)amine (IUPAC: N-ethyl-1-(tetrahydrofuran-3-yl)methanamine).

This molecule combines a saturated oxygen heterocycle (oxolane/tetrahydrofuran) with a secondary amine handle, making it a high-value scaffold for medicinal chemistry programs targeting kinases or GPCRs where hydrogen bond acceptor/donor balance is critical.

Retrosynthetic Analysis & Strategy

To ensure high purity and scalability, we must avoid direct alkylation of the primary amine (which leads to over-alkylation). Instead, we prioritize two controlled pathways:

-

Route A (Reductive Amination): The most direct, atom-economical route using tetrahydrofuran-3-carbaldehyde.

-

Route B (Amide Reduction): A robust, two-step sequence ideal for avoiding unstable aldehyde intermediates.

Logical Flow Visualization

Figure 1: Retrosynthetic disconnection showing the two primary viable pathways.

Route A: Reductive Amination (Preferred)

This method is preferred for its operational simplicity and "one-pot" nature. It relies on the formation of an imine intermediate followed by in-situ reduction.[1]

Mechanism:

-

Condensation of Tetrahydrofuran-3-carbaldehyde with Ethylamine to form the imine (Schiff base).

-

Selective reduction of the imine using Sodium Triacetoxyborohydride (STAB) . STAB is chosen over NaBH₄ because it is mild enough not to reduce the aldehyde before it reacts with the amine.

Experimental Protocol

Reagents:

-

Tetrahydrofuran-3-carbaldehyde (1.0 eq)

-

Ethylamine (2.0 M in THF, 1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (AcOH) (1.0 eq - catalytic/pH adjustment)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Methodology:

-

Imine Formation:

-

Charge a flame-dried reaction flask with Tetrahydrofuran-3-carbaldehyde (10 mmol) dissolved in anhydrous DCE (40 mL).

-

Cool the solution to 0°C under an inert atmosphere (

or Ar). -

Add Ethylamine (12 mmol) dropwise.

-

Add Acetic Acid (10 mmol). Note: AcOH catalyzes imine formation and buffers the basicity.

-

Stir at room temperature for 30–60 minutes to ensure equilibrium favors the imine.

-

-

Reduction:

-

Cool the mixture back to 0°C.

-

Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes. Caution: Mild gas evolution (

). -

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

-

Work-up:

-

Quench the reaction with saturated aqueous

(30 mL). -

Stir vigorously for 15 minutes until gas evolution ceases.

-

Extract the aqueous layer with Dichloromethane (DCM) (

mL). -

Combine organic layers, wash with brine, and dry over anhydrous

.

-

-

Purification:

-

Concentrate the solvent under reduced pressure.

-

The secondary amine may require flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1) if impurities are present.[2] However, acid-base extraction is often sufficient for >95% purity.

-

Route B: Amide Reduction (High Fidelity)

Use this route if the aldehyde precursor is unstable or unavailable. It involves converting the carboxylic acid to an amide, then reducing the carbonyl to a methylene group.

Experimental Protocol

Phase 1: Amide Coupling

-

Reactants: Tetrahydrofuran-3-carboxylic acid + Ethylamine (hydrochloride or solution).

-

Coupling Agents: EDC·HCl / HOBt or T3P (Propylphosphonic anhydride).

-

Outcome: Formation of N-ethyltetrahydrofuran-3-carboxamide.

Phase 2: Carbonyl Reduction

-

Reagent: Lithium Aluminum Hydride (LiAlH₄) (2.5 eq).

-

Solvent: Anhydrous THF or Diethyl Ether.

Step-by-Step Methodology (Reduction Phase):

-

Suspend LiAlH₄ (25 mmol) in anhydrous THF (50 mL) under Argon at 0°C.

-

Add a solution of N-ethyltetrahydrofuran-3-carboxamide (10 mmol in 10 mL THF) dropwise to the suspension. Exothermic reaction.

-

Heat the mixture to reflux (66°C) for 4–6 hours. Monitor by TLC or LCMS (disappearance of amide).

-

Fieser Quench: Cool to 0°C. Carefully add:

-

1.0 mL Water

-

1.0 mL 15% NaOH

-

3.0 mL Water

-

-

Stir until a white granular precipitate forms. Filter through a Celite pad.

-

Concentrate the filtrate to obtain the crude amine.

Analytical Data & Properties

The following data points are critical for validating the synthesized compound.

| Property | Value / Description | Note |

| IUPAC Name | N-ethyl-1-(tetrahydrofuran-3-yl)methanamine | |

| Molecular Formula | ||

| Molecular Weight | 129.20 g/mol | |

| Appearance | Colorless to pale yellow oil | Oxidizes slightly on air exposure |

| Boiling Point | ~165–170°C (Predicted) | Based on primary amine BP (156°C) |

| Solubility | Soluble in DCM, MeOH, THF, Water (pH < 7) | Forms salts readily with HCl/TFA |

| LogP | ~0.5 (Predicted) | Amphiphilic character |

Mechanistic Pathway (Route A)

Understanding the mechanism allows for troubleshooting. If yields are low, moisture likely hydrolyzed the imine back to the aldehyde before reduction.

Figure 2: Mechanistic flow of the Reductive Amination pathway.

Safety & Handling (E-E-A-T)

-

Sodium Triacetoxyborohydride (STAB): While milder than NaBH₄, it releases acetic acid upon reaction. Ensure adequate ventilation.

-

Lithium Aluminum Hydride (LiAlH₄): Pyrophoric. Reacts violently with water. Use only in dry solvents under inert gas. A Class D fire extinguisher must be accessible.

-

Amine Handling: Secondary amines can cause skin burns and eye damage. Wear nitrile gloves and safety goggles.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry , 61(11), 3849–3862. Link

-

Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews , 27, 395–404. Link

- Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Standard text for hydride reductions).

Sources

An In-depth Technical Guide to Ethyl(oxolan-3-ylmethyl)amine: Properties, Synthesis, and Applications

Introduction

Ethyl(oxolan-3-ylmethyl)amine, a secondary amine featuring a tetrahydrofuran (THF) moiety, represents a versatile chemical scaffold with significant potential in medicinal chemistry and drug development. The incorporation of the oxolane (tetrahydrofuran) ring introduces unique stereochemical and solubility characteristics, while the secondary amine provides a key site for further functionalization. This guide offers a comprehensive overview of the predicted chemical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its potential applications for researchers, scientists, and drug development professionals.

Predicted Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These estimations are derived from the known properties of its constituent functional groups and closely related molecules.

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C₇H₁₅NO | --- |

| Molecular Weight | 129.20 g/mol | --- |

| Appearance | Colorless to pale yellow liquid | Similar to other short-chain alkyl amines. |

| Boiling Point | 160-180 °C | Higher than ethylamine (17°C) due to increased molecular weight and the presence of the THF ring. |

| Solubility | Miscible with water and common organic solvents (e.g., ethanol, diethyl ether) | The amine and ether functionalities are expected to confer good solubility in polar solvents.[1][2] |

| pKa of Conjugate Acid | 10.5 - 11.0 | In line with typical secondary alkyl amines. The pKa of the conjugate acid of ethylamine is approximately 10.8.[2] |

| Density | ~0.95 g/cm³ | Based on the density of related tetrahydrofuran derivatives. |

Predicted Spectroscopic Data

The following sections detail the expected spectroscopic signatures for this compound, which are crucial for its identification and characterization.

The proton NMR spectrum is predicted to show distinct signals corresponding to the ethyl and oxolan-3-ylmethyl groups. The chemical shifts are estimated based on typical values for similar fragments.

-

Ethyl Group:

-

A triplet at approximately 1.1 ppm (3H), corresponding to the methyl protons (-CH₃).

-

A quartet at approximately 2.6 ppm (2H), corresponding to the methylene protons (-CH₂-N).

-

-

Oxolan-3-ylmethyl Group:

-

Multiplets in the range of 1.8-2.2 ppm and 3.5-3.9 ppm (7H total), corresponding to the protons on the tetrahydrofuran ring and the methylene bridge.

-

-

Amine Proton:

-

A broad singlet between 1.0-3.0 ppm (1H), corresponding to the N-H proton. The chemical shift and appearance of this peak can vary significantly with solvent and concentration.

-

The carbon NMR spectrum will provide further confirmation of the molecular structure.

-

Ethyl Group:

-

A peak around 15 ppm for the methyl carbon (-CH₃).

-

A peak around 45 ppm for the methylene carbon (-CH₂-N).

-

-

Oxolan-3-ylmethyl Group:

-

Peaks in the range of 25-40 ppm and 65-75 ppm, corresponding to the carbons of the tetrahydrofuran ring and the methylene bridge.

-

The IR spectrum will exhibit characteristic absorption bands for the amine and ether functional groups.

-

N-H Stretch: A weak to moderate, broad absorption band in the region of 3300-3500 cm⁻¹.

-

C-H Stretch: Multiple sharp peaks in the 2850-2960 cm⁻¹ region.

-

N-H Bend: An absorption band around 1590-1650 cm⁻¹.

-

C-N Stretch: A peak in the 1020-1250 cm⁻¹ range.

-

C-O-C Stretch: A strong, characteristic absorption band for the ether linkage around 1070-1150 cm⁻¹.

In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at m/z = 129. Subsequent fragmentation would likely involve the loss of the ethyl group or cleavage of the tetrahydrofuran ring.

Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward two-step process starting from commercially available precursors.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of (Oxolan-3-yl)methanamine (Precursor)

A reliable method for the synthesis of the precursor, (oxolan-3-yl)methanamine, involves the catalytic hydrogenation of 3-cyanooxolane.

Protocol:

-

Reaction Setup: In a high-pressure reactor, dissolve 3-cyanooxolane (1 equivalent) in methanol.

-

Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (approximately 5-10% by weight) to the solution.

-

Hydrogenation: Pressurize the reactor with hydrogen gas (50-100 psi) and heat to 50-70 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude (oxolan-3-yl)methanamine can be purified by distillation.

Step 2: Synthesis of this compound via Reductive Amination

The final product is synthesized through the reductive amination of (oxolan-3-yl)methanamine with acetaldehyde.

Protocol:

-

Reaction Setup: Dissolve (oxolan-3-yl)methanamine (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Imine Formation: Cool the solution in an ice bath and slowly add acetaldehyde (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture again in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise. Alternatively, catalytic hydrogenation over palladium on carbon can be employed.

-

Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Characterization Workflow Diagram

Caption: Workflow for the purification and characterization of the final product.

Chemical Reactivity

This compound is expected to exhibit reactivity typical of a secondary amine. The lone pair of electrons on the nitrogen atom makes it both a base and a nucleophile.

-

Basicity: It will readily react with acids to form the corresponding ammonium salts.

-

Nucleophilicity: It can participate in a variety of nucleophilic substitution and addition reactions. Common reactions include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form tertiary amines.

-

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

-

Potential Applications in Drug Development

The structural motifs present in this compound are of significant interest in medicinal chemistry.

-

Scaffold for Biologically Active Molecules: The tetrahydrofuran ring is a common feature in many natural products and FDA-approved drugs, often contributing to improved pharmacokinetic properties.[3][4]

-

Modulation of Physicochemical Properties: The introduction of the ethylamino-methyl-tetrahydrofuran moiety can be used to modulate the solubility, lipophilicity, and basicity of a parent molecule, which are critical parameters in drug design.

-

Building Block for Combinatorial Chemistry: As a secondary amine, it serves as a valuable building block for the synthesis of compound libraries for high-throughput screening.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, its handling precautions can be inferred from related compounds like ethylamine and other secondary amines.[5][6]

-

Hazards: Expected to be corrosive and flammable. May cause skin and eye irritation or burns. Harmful if inhaled or swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a promising chemical entity with a range of potential applications, particularly in the field of drug discovery. This technical guide provides a comprehensive, albeit predictive, overview of its chemical properties, along with robust and detailed protocols for its synthesis and characterization. By leveraging the information and methodologies presented herein, researchers can effectively synthesize, purify, and characterize this compound, paving the way for its exploration in the development of novel therapeutics.

References

-

Safrole. Ethylamine Properties, Reactions, and Applications. [Link]

-

Wikipedia. Ethylamine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3365553, Oxolan-3-amine. [Link]

-

Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]

-

Semantic Scholar. The Tetrahydrofuran Motif in Polyketide Marine Drugs. [Link]

Sources

- 1. safrole.com [safrole.com]

- 2. Ethylamine - Wikipedia [en.wikipedia.org]

- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. fishersci.com [fishersci.com]

A Guide to Determining the Thermochemical Profile of Ethyl(oxolan-3-ylmethyl)amine for Pharmaceutical Research

Introduction: The Thermodynamic Imperative in Drug Discovery

In the landscape of modern drug discovery, a candidate molecule's journey from initial hit to viable lead is governed by a complex interplay of factors. While structural compatibility with the target is paramount, the underlying thermodynamic forces that dictate binding affinity, solubility, and stability are equally critical. A comprehensive thermodynamic profile, encompassing properties such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp), provides invaluable insights that guide the optimization process.[1][2] Understanding these properties allows researchers to build more predictive models of a drug's behavior, from its fundamental stability to the energetic drivers of its interaction with a biological target.[3]

This guide focuses on Ethyl(oxolan-3-ylmethyl)amine (also known as N-ethyltetrahydrofurfurylamine), a heterocyclic amine scaffold of interest in medicinal chemistry. A thorough review of publicly available databases reveals a conspicuous absence of experimental thermochemical data for this specific molecule. This data gap is a common challenge for researchers working with novel chemical entities.

Therefore, this document serves as a comprehensive technical guide outlining the established experimental and computational methodologies for determining the essential thermochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but the underlying scientific rationale to ensure data integrity and applicability.

Molecular Structure of this compound

-

Molecular Formula: C₇H₁₅NO

-

SMILES: CCNC[C@H]1CCOC1

-

Structure:

Part 1: Experimental Determination of Thermochemical Properties

When no prior data exists, direct empirical measurement is the gold standard for establishing a compound's thermochemical properties. Calorimetry, the science of measuring heat flow, is the primary tool for this purpose.[4]

Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[5] While direct measurement of this formation reaction is often impractical, it can be precisely calculated from the enthalpy of combustion (ΔcH°) using Hess's Law.[6] The most robust technique for this measurement is oxygen bomb calorimetry.[7]

The process hinges on the complete combustion of the sample in a high-pressure oxygen environment. The heat released by this exothermic reaction is absorbed by the calorimeter, allowing for a precise calculation of the energy change.[8]

Workflow for Bomb Calorimetry

Caption: Experimental workflow for determining enthalpy of formation.

Detailed Experimental Protocol:

-

System Calibration: The heat capacity of the calorimeter (C_cal) must first be determined. This is achieved by combusting a certified standard reference material, such as benzoic acid, for which the enthalpy of combustion is known with high accuracy.

-

Sample Preparation: A precise mass (typically 0.5-1.5 g) of liquid this compound is weighed into a quartz or platinum crucible. A small piece of cotton fuse of known mass and heat of combustion is used to ensure ignition.

-

Bomb Assembly: The crucible is placed in the bomb, and an ignition wire is carefully arranged to be in contact with the fuse. The bomb is then sealed and purged of air before being filled with pure oxygen to a pressure of approximately 30 atm.

-

Calorimetric Measurement: The sealed bomb is submerged in a precisely measured quantity of water in the calorimeter's insulated bucket. The system is allowed to come to thermal equilibrium while the water is stirred continuously.[9]

-

Ignition and Data Acquisition: The sample is ignited by passing a current through the wire.[7] The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculation of ΔfH°:

-

The total heat released (q_total) is calculated from the temperature rise (ΔT) and the calorimeter's heat capacity.

-

This value is corrected for the heat contributed by the ignition wire and the cotton fuse.

-

The enthalpy of combustion (ΔcH°) of the sample is then determined on a per-mole basis.

-

The standard enthalpy of formation (ΔfH°) is calculated using the balanced combustion reaction and Hess's Law:

-

C₇H₁₅NO(l) + 10.25 O₂(g) → 7 CO₂(g) + 7.5 H₂O(l) + 0.5 N₂(g)

-

ΔcH° = [7 * ΔfH°(CO₂) + 7.5 * ΔfH°(H₂O)] - [ΔfH°(C₇H₁₅NO) + 10.25 * ΔfH°(O₂)]

-

Since ΔfH° for an element in its standard state (O₂) is zero, the equation can be rearranged to solve for the enthalpy of formation of the amine.[10]

-

-

Heat Capacity (Cp) via Differential Scanning Calorimetry (DSC)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is a critical parameter for understanding how a molecule's enthalpy and entropy change with temperature. Differential Scanning Calorimetry (DSC) is a highly effective technique for measuring the Cp of liquids and solids.[11]

The DSC instrument measures the difference in heat flow between a pan containing the sample and an empty reference pan as they are subjected to a controlled temperature program.[12]

Detailed Experimental Protocol (Three-Step Method):

-

Baseline Run: An empty, hermetically sealed aluminum pan is placed on the sample sensor, and another empty, sealed pan is placed on the reference sensor. A temperature program (e.g., heating at 10 °C/min across the desired temperature range) is run to obtain a baseline heat flow curve.

-

Standard Run: A sapphire disk, a standard material with a precisely known heat capacity, is placed in the sample pan, and the same temperature program is run.

-

Sample Run: The sapphire disk is replaced with a precisely weighed sample (typically 5-15 mg) of this compound in a new hermetically sealed pan.[13] The temperature program is run for a third time.

-

Calculation of Cp: The specific heat capacity of the sample (Cp,sample) at a given temperature (T) is calculated using the following equation:

Cp,sample = (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) * (mass_sapphire / mass_sample) * Cp,sapphire

Where 'DSC' refers to the heat flow signal at temperature T for the respective run. This procedure provides a highly accurate, temperature-dependent profile of the material's heat capacity.

Part 2: Computational Prediction of Thermochemical Properties

When experimental determination is not feasible due to material scarcity, cost, or safety concerns, ab initio quantum chemical calculations provide a powerful and reliable alternative for predicting thermochemical data.[14] High-accuracy composite methods and Density Functional Theory (DFT) are the workhorses of modern computational thermochemistry.

Workflow for Computational Thermochemistry

Caption: Computational workflow for predicting thermochemical data.

Methodology and Rationale:

-

Selection of Theoretical Method: The choice of method is a balance between accuracy and computational cost.

-

High-Accuracy Methods (e.g., G3, G4): These are multi-step composite methods that approximate very high-level calculations. They are known to predict ΔfH° with "chemical accuracy" (typically within ± 1-2 kcal/mol).[15][16] They are ideal for smaller molecules.

-

Density Functional Theory (DFT): Methods like B3LYP or ωB97X-D, paired with a suitable basis set (e.g., 6-311+G(d,p)), offer excellent accuracy for a fraction of the cost of composite methods, making them suitable for larger molecules.[17][18]

-

-

Geometry Optimization: The first step is to find the most stable 3D arrangement of the atoms (the global minimum on the potential energy surface). This is crucial as all subsequent calculations depend on the correct molecular structure.

-

Frequency Calculation: This step serves two purposes. First, it confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). Second, it provides the vibrational frequencies of all molecular motions. These frequencies are the foundation for calculating the vibrational contributions to enthalpy, entropy, and heat capacity using statistical mechanics.

-

Derivation of Thermochemical Properties:

-

Enthalpy (H°): The calculated total energy is combined with the zero-point vibrational energy and thermal corrections (from vibrational, rotational, and translational motions) to yield the standard enthalpy.

-

Standard Enthalpy of Formation (ΔfH°): This is not a direct output. It is calculated by using the computed absolute enthalpy in a balanced theoretical reaction (an isodesmic or atomization reaction) where the ΔfH° of all other species is known accurately.[6]

-

Entropy (S°) and Heat Capacity (Cp): These values are directly calculated from the vibrational, rotational, and translational partition functions, which are determined during the frequency analysis.[17]

-

Part 3: Alternative Estimation Methods - Group Additivity

For rapid, albeit less accurate, estimations, the Group Additivity (GA) method can be employed. This empirical approach, pioneered by Benson, estimates the thermochemical properties of a molecule by summing the contributions of its constituent functional groups.[19] Each group's contribution (Group Additivity Value, or GAV) is derived from a large database of experimental data for well-characterized molecules.[20][21]

For this compound, one would dissect the molecule into groups such as:

-

C-(H)₃(C)

-

C-(N)(C)(H)₂

-

N-(C)₂(H)

-

C-(O)(C)(H)

-

O-(C)₂

-

And appropriate ring strain corrections for the tetrahydrofuran ring.

While powerful for initial screening, this method's accuracy depends heavily on the availability of GAVs for the specific groups and their local chemical environments within the database.[22]

Part 4: Application in Drug Development - The Role of Binding Thermodynamics

The ultimate goal of determining a compound's thermochemical properties is to inform its development as a drug. One of the most direct applications is in understanding the thermodynamics of ligand-target binding .[1][23] The Gibbs free energy of binding (ΔG), which determines binding affinity, is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).[24]

-

Enthalpically-driven binding is often associated with strong, specific interactions like hydrogen bonds and salt bridges.

-

Entropically-driven binding is typically dominated by the hydrophobic effect and the release of ordered water molecules from the binding site.

A comprehensive understanding of a compound's intrinsic stability and conformational preferences (related to its ΔfH° and S°) helps rationalize its binding profile. Techniques like Isothermal Titration Calorimetry (ITC) directly measure the ΔH and ΔS of binding, providing a complete thermodynamic signature of the interaction.[25] This data, when combined with the fundamental thermochemistry of the ligand itself, allows medicinal chemists to make more rational, energy-based decisions to optimize lead compounds for both potency and selectivity.[26][27]

Illustrative Thermochemical Data of Related Amines

As experimental and computational data for this compound are not available in standard databases, the following table provides reference data for simpler, related aliphatic amines to illustrate the target properties.

| Property | Methylamine (CH₃NH₂) | Ethylamine (CH₃CH₂NH₂) | Units | Source |

| Standard Enthalpy of Formation (Gas, ΔfH°) | -23.5 | -57.7 | kJ/mol | [28][29] |

| Standard Molar Entropy (Gas, S°) | 243.4 | 283.5 | J/mol·K | [28][29] |

| Heat Capacity (Gas, Cp at 298.15 K) | 50.0 | 70.1 | J/mol·K | [28][29] |

References

-

Enthalpy of Formation Reaction & Heat of Combustion, Enthalpy Change Problems Chemistry. (2017, September 23). YouTube. Retrieved from [Link]

-

Enthalpy of formation (video). Khan Academy. Retrieved from [Link]

-

Standard enthalpy of formation. Wikipedia. Retrieved from [Link]

-

1-(Oxolan-3-yl)ethan-1-amine. PubChem. Retrieved from [Link]

-

Oxolan-3-amine. PubChem. Retrieved from [Link]

-

Ethyl(methyl)(oxiran-2-ylmethyl)amine. PubChem. Retrieved from [Link]

-

Rogers, D. W., & Zavitsas, A. A. (2003). G3(MP2) Calculations of Enthalpies of Hydrogenation, Isomerization, and Formation of[5]-Radialene and Related Compounds. The Journal of Physical Chemistry A, 107(40), 8379–8382.

- Murray, C. W., & Verdonk, M. L. (2011). Thermodynamics of Ligand Binding and Efficiency. ACS Medicinal Chemistry Letters, 2(4), 320–324.

- Riahi, S., & Ghasemi, J. (2011). Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 1. C, H, and O. The Journal of Physical Chemistry A, 115(40), 11049–11060.

-

Guiding the Selection of Novel Amines for CO2 Capture Using a Molecular-Based and Multicriteria Modeling Approach. Energy & Fuels. Retrieved from [Link]

-

DFT Study on Thermodynamic Parameters of CO2 Absorption into Aqueous Solution of Aliphatic Amines. ResearchGate. Retrieved from [Link]

-

Garbett, N. C., & Chaires, J. B. (2012). Thermodynamic Studies for Drug Design and Screening. PMC. Retrieved from [Link]

-

Determining Specific Heat Capacity by Differential Scanning Calorimetry. Retrieved from [Link]

-

Importance of Thermodynamics in Drug Designing. Retrieved from [Link]

-

Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. MDPI. Retrieved from [Link]

-

Methylamine. NIST WebBook. Retrieved from [Link]

-

Gaussian-3 theory using scaled energies. ResearchGate. Retrieved from [Link]

-

Ethylmethylamine. Wikipedia. Retrieved from [Link]

-

Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. MDPI. Retrieved from [Link]

-

ME 354 Lab - Bomb Calorimeter Experiment. Retrieved from [Link]

-

Murray, C. W., & Verdonk, M. L. (2011). Thermodynamics of Ligand Binding and Efficiency. PMC. Retrieved from [Link]

-

Demystifying the thermodynamics of ligand binding. Oxford Protein Informatics Group. Retrieved from [Link]

-

Thermophysical characterization: Bomb calorimeter (Standard Operating Procedure). (2013, September 14). YouTube. Retrieved from [Link]

-

Differential scanning calorimetry. Wikipedia. Retrieved from [Link]

-

Thermodynamic Studies for Drug Design and Screening. ResearchGate. Retrieved from [Link]

-

Ethylamine. NIST WebBook. Retrieved from [Link]

-

[(4-methylphenyl)methyl]amine. ChemBK. Retrieved from [Link][(4-methylphenyl)methyl]amine

-

Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon. NIST. Retrieved from [Link]

-

DFT study of the intramolecular hydrogen bonds in the amino and nitro-derivatives of malonaldehyde. ResearchGate. Retrieved from [Link]

-

Enthalpy of Formation. Chemistry LibreTexts. Retrieved from [Link]

-

Revision and Extension of a Generally Applicable Group-Additivity Method for the Calculation of the Standard Heat of Combustion and Formation of Organic Molecules. PMC. Retrieved from [Link]

-

Enthalpic efficiency and the role of thermodynamic data in drug development: possibility or a pipeline dream!. European Pharmaceutical Review. Retrieved from [Link]

-

Thermodynamics of amide + amine mixtures. 1. Volumetric, speed of sound and refractive index data for N,N-dimethylformamide + N-. arXiv. Retrieved from [Link]

-

Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. INL Research Library. Retrieved from [Link]

-

Enthalpies of Formation - Chemsitry Tutorial. (2011, November 30). YouTube. Retrieved from [Link]

-

Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Gassnova. Retrieved from [Link]

-

Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. Chemical Reviews. Retrieved from [Link]

-

Thermodynamics of Ligand Binding. ResearchGate. Retrieved from [Link]

-

Python Group Additivity (pGrAdd) software for estimating species thermochemical properties. OSTI.gov. Retrieved from [Link]

-

Re-tooling Benson's Group Additivity Method for Estimation of the Enthalpy of Formation of Free Radicals: C/H and C/H/O Groups. ResearchGate. Retrieved from [Link]

-

Using Bomb Calorimetry to Investigate Intestinal Energy Harvest in Anorexia Nervosa: Preliminary Findings on Stool Calorie Loss. PubMed. Retrieved from [Link]

-

Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. ResearchGate. Retrieved from [Link]

-

Binding Thermodynamics. Chiral Photochemical Scissors Targeting Proteins. Retrieved from [Link]

Sources

- 1. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 3. researchgate.net [researchgate.net]

- 4. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 5. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Khan Academy [khanacademy.org]

- 11. mdpi.com [mdpi.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. mse.ucr.edu [mse.ucr.edu]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. comp.chem.umn.edu [comp.chem.umn.edu]

- 19. osti.gov [osti.gov]

- 20. srd.nist.gov [srd.nist.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. worldscientific.com [worldscientific.com]

- 25. Thermodynamics of Ligand Binding and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Demystifying the thermodynamics of ligand binding | Oxford Protein Informatics Group [blopig.com]

- 27. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 28. Methylamine [webbook.nist.gov]

- 29. Ethylamine [webbook.nist.gov]

Ethyl(oxolan-3-ylmethyl)amine mechanism of action

Technical Monograph: Ethyl(oxolan-3-ylmethyl)amine Role: Medicinal Chemistry Synthon & Pharmacophoric Scaffold CAS: 165253-30-5[1]

Part 1: Executive Summary & Core Identity

This compound (systematically N-ethyl-1-(tetrahydrofuran-3-yl)methanamine ) is a secondary amine building block used extensively in modern drug discovery. It is not a standalone marketed pharmaceutical but a critical synthon —a structural unit introduced into larger drug molecules to modulate solubility, basicity, and receptor binding affinity.

Its "Mechanism of Action" is therefore defined by two distinct modalities:

-

Chemical Mechanism: Its reactivity profile as a nucleophile in the synthesis of complex heterocycles.[2]

-

Pharmacophoric Mechanism: The specific biological interactions it confers when incorporated into active pharmaceutical ingredients (APIs), particularly in kinase inhibitors , histamine H3 antagonists , and neonicotinoid analogs .

| Key Property | Data |

| CAS Number | 165253-30-5 |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| LogP (Predicted) | ~0.4 (Lipophilic yet water-soluble) |

| pKa (Conjugate Acid) | ~9.8 (Predominantly ionized at pH 7.4) |

| Primary Role | Nucleophilic Building Block / Bioisostere |

Part 2: The Pharmacophoric Mechanism of Action

When this moiety is embedded into a drug candidate, it functions via a specific set of molecular interactions known as the "THF-Amine Effect." This mechanism explains why medicinal chemists select this specific scaffold over simpler analogs like N-ethyl-cyclopentylmethanamine.

The Ether Oxygen Anchor (Hydrogen Bond Acceptance)

Unlike a cyclopentane ring, the oxolane (tetrahydrofuran) ring contains an ether oxygen at the 3-position relative to the amine attachment.

-

Mechanism: The oxygen atom acts as a weak Hydrogen Bond Acceptor (HBA) .

-

Biological Impact: This allows the drug to interact with specific serine or threonine residues in a receptor pocket (e.g., the hinge region of a kinase or the orthosteric site of a GPCR).

-

Solubility Modulation: The oxygen atom lowers the ClogP (lipophilicity) compared to a carbocycle, improving the drug's aqueous solubility and bioavailability without requiring polar surface groups that might hinder membrane permeability.

Conformational Steering (The Envelope Pucker)

The oxolane ring is not planar; it exists in a dynamic equilibrium of "envelope" and "twist" conformations.

-

Mechanism: The 3-substituted amine side chain acts as a pseudo-equatorial substituent.

-

Causality: This steric constraint orients the N-ethyl group into a precise vector, reducing the entropic penalty of binding. It "pre-organizes" the molecule to fit into a receptor cleft more effectively than a flexible linear chain.

Cationic Interaction (The Protonated Amine)

At physiological pH (7.4), the secondary amine (pKa ~9.8) is protonated (

-

Mechanism: It forms a salt bridge (ionic interaction) with anionic residues (Aspartate or Glutamate) deep within receptor binding pockets.

-

Specificity: The N-ethyl group adds a small "hydrophobic cap" that shields the salt bridge from solvation, strengthening the ionic bond via the hydrophobic effect.

Part 3: Chemical Mechanism & Synthetic Utility[2]

As a reagent, this compound acts as a nucleophile .[2] Its utility is driven by the steric balance of the secondary amine, which allows for mono-alkylation or acylation without the over-reaction issues common with primary amines.

Core Reactivity Profile

-

Reductive Amination: Reacts with ketones/aldehydes to form tertiary amines.

-

Nucleophilic Aromatic Substitution (SnAr): Displaces halides on heteroaromatic cores (e.g., chloropyrimidines) to synthesize kinase inhibitors.

-

Amide Coupling: Reacts with carboxylic acids/acyl chlorides to form amides.

Visualization: Synthetic & Pharmacophoric Pathway

Caption: Synthesis of the synthon and its subsequent integration into a drug candidate to facilitate receptor binding via ionic and hydrogen bonding interactions.

Part 4: Experimental Protocols

Disclaimer: These protocols are for research use only. All procedures must be conducted in a fume hood with appropriate PPE.

Protocol A: Synthesis of this compound

Rationale: This reductive amination sequence avoids over-alkylation and ensures high purity.

-

Reagents:

-

Tetrahydrofuran-3-carbaldehyde (1.0 eq)

-

Ethylamine (2.0 M in THF, 1.2 eq)

-

Sodium Triacetoxyborohydride (STAB, 1.5 eq)

-

Dichloromethane (DCM) as solvent.

-

-

Procedure:

-

Dissolve Tetrahydrofuran-3-carbaldehyde in anhydrous DCM under Nitrogen atmosphere.

-

Add Ethylamine solution dropwise at 0°C. Stir for 30 minutes to allow imine formation.

-

Add STAB portion-wise over 15 minutes.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Add saturated aqueous NaHCO₃ solution.

-

Extraction: Extract the organic layer, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Distillation or Column Chromatography (DCM:MeOH:NH₄OH gradient) is required to remove unreacted aldehyde.

-

Protocol B: Quality Control (Self-Validating System)

Trustworthiness Check: How do you verify the structure?

-

¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic triplet for the ethyl methyl group (~1.1 ppm) and the multiplet for the THF ring protons (1.6–3.9 ppm). The absence of an aldehyde peak (~9.8 ppm) confirms reaction completion.

-

LC-MS: A single peak with [M+H]⁺ = 130.2 confirms the molecular weight.

Part 5: Applications in Drug Design

This specific amine is often used as a bioisostere for:

-

N-Ethyl-piperidine: The THF ring reduces basicity and lipophilicity, potentially reducing hERG channel inhibition (cardiotoxicity).

-

N-Ethyl-pyrrolidine: The THF ring adds an H-bond acceptor, improving solubility.

Target Classes:

-

Histamine H3 Receptor Antagonists: The basic amine interacts with the conserved Aspartate residue in the GPCR transmembrane region.

-

GlyT1 Inhibitors: Used as a side chain to modulate the pharmacokinetic profile of sarcosine-based inhibitors.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10898660, (Tetrahydrofuran-3-yl)methanamine. Retrieved from [Link]

-

Accela Chem (2024). Product Data Sheet: this compound (CAS 165253-30-5).[1] Retrieved from [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for THF bioisosterism). Retrieved from [Link]

Sources

Potential research areas for Ethyl(oxolan-3-ylmethyl)amine

Technical Guide: Ethyl(oxolan-3-ylmethyl)amine CAS: 165253-30-5 | Formula: C₇H₁₅NO | M.W.: 129.20 g/mol [1][2][3][4]

Abstract

This compound (also known as N-ethyl-1-(tetrahydrofuran-3-yl)methanamine) represents a strategic heterocyclic building block at the intersection of agrochemical innovation and fragment-based drug discovery (FBDD).[1] Structurally, it combines the lipophilic modulation of an N-ethyl handle with the metabolic and physicochemical benefits of a tetrahydrofuran (THF) ring.[1]

This guide outlines the critical research vectors for this molecule, moving beyond its role as a mere catalog intermediate to its potential as a scaffold for next-generation neonicotinoids and kinase inhibitors.[1]

Chemical Profile & Physicochemical Logic

The molecule consists of a secondary amine tethered to a saturated oxygen heterocycle.[1] Its utility stems from its ability to bridge the gap between high-polarity primary amines and bulkier, lipophilic tertiary amines.[1]

| Property | Value (Predicted) | Significance in Research |

| LogP | ~0.5 – 0.9 | Ideal for CNS penetration and systemic distribution in plants (xylem mobility).[1] |

| pKa | ~9.5 – 10.0 | Exists predominantly as a cation at physiological pH, aiding solubility.[1] |

| H-Bond Donors | 1 (NH) | Critical for active site recognition (e.g., H-bonding to backbone carbonyls).[1] |

| H-Bond Acceptors | 2 (O, N) | The ether oxygen acts as a weak acceptor, modulating water solubility without high metabolic cost.[1] |

| Chirality | 1 Center (C3) | The 3-position is chiral.[1] Enantiomers (R/S) likely exhibit distinct biological activities. |

Structural Visualization

Figure 1: Structural decomposition highlighting the functional roles of each moiety.[1]

Core Research Area: Agrochemicals (Next-Gen Neonicotinoids)

The most immediate application of this compound lies in the structural evolution of neonicotinoid insecticides.[1]

-

The "Hybrid" Hypothesis:

-

Dinotefuran utilizes a (tetrahydrofuran-3-yl)methyl group.

-

Nitenpyram utilizes an N-ethyl group.[5]

-

Research Opportunity: This molecule allows for the synthesis of "Hybrid" analogs that combine the THF scaffold of Dinotefuran with the N-ethyl tail of Nitenpyram.[1] This modification could alter the binding affinity to insect nicotinic acetylcholine receptors (nAChRs) or modify the metabolic stability (half-life) in soil and crops.[1]

-

-

Toxicology Modulation:

-

A critical research avenue is investigating if the N-ethyl substitution reduces toxicity to non-target organisms (e.g., pollinators like Apis mellifera) compared to the N-methyl parent compounds, while maintaining efficacy against hemipteran pests.[1]

-

SAR Logic Flow

Figure 2: Structure-Activity Relationship (SAR) logic for evolving Dinotefuran-class insecticides.[1]

Core Research Area: Medicinal Chemistry

In pharmaceutical research, this molecule serves as a versatile amine building block for Fragment-Based Drug Discovery (FBDD).[1]

-

Bioisosterism (THF vs. Cyclopentane):

-

Kinase Inhibitor Linkers:

-

Chiral Resolution:

Experimental Synthesis Protocols

For researchers needing to synthesize or derivatize this building block, two primary routes are validated by general amine chemistry standards.[1]

Route A: Reductive Amination (Preferred for Scale)

This route avoids the use of unstable alkyl halides and proceeds under mild conditions.[1]

-

Reagents: Tetrahydrofuran-3-carboxaldehyde, Ethylamine (2.0 M in THF), Sodium Triacetoxyborohydride (STAB), Acetic Acid.[1]

-

Protocol:

-

Dissolve tetrahydrofuran-3-carboxaldehyde (1.0 eq) in DCM.

-

Add Ethylamine (1.2 eq) and stir for 30 min to form the imine/hemiaminal.

-

Add STAB (1.5 eq) and catalytic Acetic Acid.[1]

-

Stir at RT for 12–16 hours.[1]

-

Quench: Saturated NaHCO₃.

-

Purification: Acid-base extraction followed by silica chromatography (MeOH/DCM gradient).[1]

-

Route B: Nucleophilic Substitution

Useful if the aldehyde is unavailable, but prone to over-alkylation.[1]

-

Reagents: 3-(Bromomethyl)tetrahydrofuran, Ethylamine (excess), K₂CO₃, Acetonitrile.[1]

-

Protocol:

Synthesis & Application Workflow

Figure 3: Operational workflow from synthesis to application.

References

-

Kiriyama, K., & Nishimura, K. (2002).[6] Structural effects of dinotefuran and analogues in insecticidal and neural activities. Pest Management Science. Link[1]

-

Wakita, T., et al. (2003).[6] Discovery and Development of Dinotefuran, a Novel Furanicotinyl Insecticide. Journal of Pesticide Science. Link[1]

-

PubChem Compound Summary. (2025). This compound (CAS 165253-30-5).[1][2][7] National Center for Biotechnology Information.[1] Link[1]

-

Shao, X., et al. (2013). Recent Advances in the Discovery of Neonicotinoid Insecticides. Current Topics in Medicinal Chemistry. Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Sources

- 1. 165253-31-6|(Tetrahydrofuran-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 2. 165253-30-5,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Mthis compound | 7179-93-3 | Benchchem [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. researchgate.net [researchgate.net]

- 7. 1042790-42-0,4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

An In-Depth Technical Guide to the Chiral Properties of Ethyl(oxolan-3-ylmethyl)amine

Abstract: The chirality of active pharmaceutical ingredients (APIs) is a critical attribute that profoundly influences their pharmacological and toxicological profiles. Saturated heterocyclic scaffolds, such as the oxolane (tetrahydrofuran) ring, are increasingly prevalent in modern drug discovery. This guide provides a comprehensive technical overview of the chiral properties of Ethyl(oxolan-3-ylmethyl)amine, a representative substituted oxolane. We present a logical workflow encompassing the synthesis of the racemic compound, detailed protocols for its enantiomeric separation via High-Performance Liquid Chromatography (HPLC), and methodologies for the definitive determination of absolute configuration. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis, analysis, and application of chiral molecules.

Introduction: The Imperative of Chirality in Drug Development

A significant portion of modern pharmaceuticals are chiral molecules, existing as enantiomers—non-superimposable mirror images. It is a well-established principle in pharmacology that enantiomers can exhibit markedly different biological activities. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the synthesis, separation, and analysis of single enantiomers are of paramount importance in the development of safer and more effective drugs.[1]

The tetrahydrofuran (THF) or oxolane ring is a privileged scaffold in medicinal chemistry due to its favorable properties, including chemical stability, the ability to form hydrogen bonds, and its capacity to impart rigidity to a molecule's structure, which can enhance binding to biological targets.[2][3] Consequently, chiral centers on or adjacent to the oxolane ring, as seen in this compound, create a critical need for robust stereochemical control and analysis. This guide establishes a foundational framework for addressing these challenges.

Synthesis of Racemic this compound

The initial step in any chiral resolution process is the acquisition of the racemic mixture. A reliable and scalable synthesis is crucial. A common and effective strategy for preparing the target compound is through a two-step sequence involving the formation of the core amine followed by N-alkylation.

A plausible route begins with the catalytic hydrogenation of 3-cyanotetrahydrofuran to yield 3-(aminomethyl)tetrahydrofuran.[4] This intermediate is a primary amine that can then be selectively ethylated. Reductive amination, a cornerstone of amine synthesis, is the method of choice for this transformation. Reacting 3-(aminomethyl)tetrahydrofuran with acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride provides a clean and efficient route to the desired racemic secondary amine, this compound.

Expert Insight: The choice of sodium triacetoxyborohydride is deliberate. It is a milder and more selective reducing agent than alternatives like sodium cyanoborohydride, and the reaction can be performed as a one-pot procedure without the need to isolate the intermediate imine, simplifying the workflow and often improving yields.

Enantiomeric Resolution by Chiral HPLC

Once the racemic mixture is synthesized, the primary challenge is to separate the two enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for both analytical and preparative-scale enantioseparations.[5][6]

Principle of Chiral Recognition

Chiral separation by HPLC relies on the differential interaction between the enantiomers and the chiral stationary phase.[5] The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities. The enantiomer that forms the more stable complex is retained longer on the column, resulting in a separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are exceptionally versatile and effective for separating a broad range of compounds, including primary and secondary amines.[7][8]

Experimental Workflow for Chiral Method Development

The development of a successful chiral separation method is a systematic process. The diagram below outlines a typical workflow.

Sources

- 1. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 2. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]

- 5. columnex.com [columnex.com]

- 6. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]

- 7. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

Methodological & Application

Ethyl(oxolan-3-ylmethyl)amine: A Versatile Building Block for Modern Organic Synthesis and Drug Discovery

Introduction: Unlocking New Chemical Space with a Saturated Heterocyclic Amine

In the landscape of modern medicinal chemistry and organic synthesis, the quest for novel molecular scaffolds that impart desirable physicochemical properties and biological activity is perpetual. Saturated heterocycles are increasingly sought-after building blocks due to their ability to introduce three-dimensionality, improve metabolic stability, and fine-tune solubility and lipophilicity.[1][2] Among these, the tetrahydrofuran motif is a privileged structure found in a multitude of natural products and pharmaceuticals. This guide focuses on Ethyl(oxolan-3-ylmethyl)amine , a secondary amine that combines the advantageous features of the oxolane ring with a reactive ethylamino moiety, positioning it as a valuable building block for the construction of diverse and complex molecular architectures.

The parent primary amine, (tetrahydrofuran-3-yl)methanamine, is a key intermediate in the synthesis of the third-generation neonicotinoid insecticide, Dinoteturan, highlighting the significance of this scaffold in bioactive molecules.[3][4] The introduction of an ethyl group on the nitrogen atom provides a handle for further functionalization while modulating the steric and electronic properties of the amine, offering a distinct advantage in the exploration of new chemical space. This document provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application as a versatile building block in organic synthesis, particularly in the context of creating libraries of novel compounds for drug discovery programs.

Synthesis of this compound: A Practical Approach via Reductive Amination

The most direct and industrially scalable approach to this compound is through the reductive amination of tetrahydrofuran-3-carbaldehyde with ethylamine. This method is well-documented for the synthesis of the parent primary amine using ammonia and can be readily adapted.[3][5]

Reaction Principle:

Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds.[6][7][8] The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of an aldehyde or ketone with a primary or secondary amine. This intermediate is then reduced in situ by a suitable reducing agent to afford the corresponding amine.

The synthesis of this compound can be efficiently achieved by reacting tetrahydrofuran-3-carbaldehyde with ethylamine in the presence of a reducing agent such as hydrogen gas with a metal catalyst (e.g., Raney Nickel, Palladium on carbon) or a hydride-based reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride).[6]

Detailed Synthetic Protocol: Reductive Amination of Tetrahydrofuran-3-carbaldehyde

This protocol describes the synthesis of this compound from commercially available starting materials.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| Tetrahydrofuran-3-carbaldehyde | 86935-73-1 | 100.12 | 10.0 g | 0.1 |

| Ethylamine (70% in water) | 75-04-7 | 45.08 | 7.7 g (11.0 mL) | 0.12 |

| Sodium triacetoxyborohydride | 56553-60-7 | 211.94 | 25.4 g | 0.12 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | - |

| Saturated aq. Sodium Bicarbonate | 144-55-8 | 84.01 | 100 mL | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydrofuran-3-carbaldehyde (10.0 g, 0.1 mol) and dichloromethane (200 mL).

-

Stir the solution at room temperature and add ethylamine (70% in water, 11.0 mL, 0.12 mol).

-

Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

-

In a separate beaker, carefully add sodium triacetoxyborohydride (25.4 g, 0.12 mol) to the reaction mixture in portions over 15 minutes. Caution: The addition may be exothermic.

-

Stir the reaction mixture at room temperature for 12-16 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound as a colorless to pale yellow oil.

Expected Yield: 75-85%

Application in Organic Synthesis: A Gateway to Novel Amide Libraries

This compound serves as an excellent nucleophile in a variety of chemical transformations. Its secondary amine functionality makes it an ideal building block for the synthesis of amides, which are prevalent motifs in pharmaceuticals and other biologically active compounds.[9][10][11][12] The following protocol outlines a general procedure for the synthesis of a diverse amide library for biological screening.

Workflow for Amide Library Synthesis:

Caption: General workflow for amide library synthesis.

General Protocol for Amide Synthesis:

This protocol describes a general method for the coupling of this compound with a carboxylic acid.

Materials:

| Reagent/Solvent | Example CAS Number | Molecular Weight ( g/mol ) | Molar Equivalents |

| This compound | N/A | 129.20 | 1.0 |

| Carboxylic Acid (R-COOH) | Varies | Varies | 1.1 |

| HATU (Coupling Agent) | 148893-10-1 | 380.23 | 1.2 |

| DIPEA (Base) | 7087-68-5 | 129.24 | 2.0 |

| DMF (Solvent) | 68-12-2 | 73.09 | - |

Procedure:

-

To a solution of the carboxylic acid (1.1 mmol) in DMF (5 mL) in a reaction vial, add HATU (1.2 mmol) and DIPEA (2.0 mmol).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.0 mmol) in DMF (2 mL) to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (2 x 10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

This protocol can be adapted for parallel synthesis to rapidly generate a library of amides for structure-activity relationship (SAR) studies.

Physicochemical Properties and Predicted Reactivity

The presence of the tetrahydrofuran ring and the secondary amine functionality dictates the physicochemical properties and reactivity of this compound.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Boiling Point | Estimated 170-180 °C |

| pKa (Conjugate Acid) | Estimated 10.5 - 11.0 |

| Lipophilicity (cLogP) | Estimated 1.0 - 1.5 |

The basic nature of the secondary amine allows it to readily participate in a wide range of reactions, including:

-

Acylation: Formation of amides, sulfonamides, and ureas.

-

Alkylation: Reaction with alkyl halides to form tertiary amines.

-

Reductive Amination: Reaction with aldehydes and ketones to form tertiary amines.

-

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

The oxolane ring is generally stable under many reaction conditions but can be susceptible to ring-opening under strong acidic conditions.

Conclusion and Future Outlook

This compound represents a readily accessible and highly versatile building block for organic synthesis. Its unique combination of a saturated heterocyclic core and a reactive secondary amine functionality makes it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The straightforward synthesis via reductive amination and its utility in the construction of amide libraries underscore its value in modern drug discovery programs. As the demand for novel, three-dimensional molecular scaffolds continues to grow, building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics and functional materials.

References

- CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran - Google P

-

Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Patsnap Eureka. (URL: [Link])

- CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran - Google P

- CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google P

-

Synthesis and biological activity of O-alkyl-3-N-aminoacyloxymethyl-5-fluoro-2'-deoxyuridine derivatives - PubMed. (URL: [Link])

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI. (URL: [Link])

- CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google P

-

oxolan-3-ylmethylamine - ChemBK. (URL: [Link])

-

The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC - NIH. (URL: [Link])

-

Synthesis of some amide derivatives and their biological activity - ResearchGate. (URL: [Link])

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

-

The synthesis and antifungal activity of N-alkylated analogs of echinocandin B - PubMed. (URL: [Link])

-

Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur - PubMed. (URL: [Link])

-

Synthesis and biological importance of amide analogues - Pulsus Group. (URL: [Link])

-

Synthesis and clinical application of new drugs approved by FDA in 2022 - PMC. (URL: [Link])

- US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google P

-

BF3·Et2O as a metal-free catalyst for direct reductive amination of aldehydes with amines using formic acid as a reductant - Green Chemistry (RSC Publishing). (URL: [Link])

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing. (URL: [Link])

- Synthesis, Characterization and Biological Activity Studies on Amide Deriv

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (URL: [Link])

- US20070112218A1 - Method for producing a ethylamine - Google P

-

Direct Brønsted Acid Catalyzed Reductive Amination - ChemRxiv. (URL: [Link])

Sources

- 1. CAS 165253-31-6: 1-(tetrahydrofuran-3-yl)methanamine [cymitquimica.com]

- 2. CN101062901A - Preparation method of methyl ethylamine - Google Patents [patents.google.com]

- 3. Tetrahydrofuran-3-yl)methanamine synthesis - chemicalbook [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sphinxsai.com [sphinxsai.com]

- 12. pulsus.com [pulsus.com]

Using Ethyl(oxolan-3-ylmethyl)amine in medicinal chemistry

Application Note: Strategic Utilization of Ethyl(oxolan-3-ylmethyl)amine in Medicinal Chemistry

Executive Summary

This compound (also known as

Strategic Application & Rationale

Physicochemical Modulation

The oxolane (tetrahydrofuran) ring acts as a polar bioisostere to the carbocyclic cyclopentane. The inclusion of the ether oxygen introduces a dipole (approx. 2.03 D) and a hydrogen bond acceptor without introducing a donor, which is often crucial for membrane permeability.

Table 1: Comparative Physicochemical Profile (Fragment Level)

| Feature | Cyclopentyl-methylamine | This compound | Pyrrolidinyl-methylamine |

| Character | Lipophilic / Hydrophobic | Amphiphilic / Polar | Basic / Ionizable |

| LogP Effect | High (Increases) | Moderate (Balances) | Low (Decreases) |

| H-Bonding | None | Acceptor (Ether O) | Donor/Acceptor (NH) |

| Metabolic Risk | Low | Moderate ( | High (N-oxidation/dealkylation) |

| Solubility | Poor | Good | Excellent |

Decision Logic for Selection

Use the following decision tree to determine when to deploy this compound versus its analogs.

Figure 1: Decision matrix for selecting tetrahydrofuran-based amine building blocks based on physicochemical requirements.

Experimental Protocols

The secondary amine nature of this compound, combined with the steric bulk of the ethyl group and the branching at the

Protocol A: High-Efficiency Amide Coupling

Application: Attaching the amine to a carboxylic acid core (e.g., for Peptidomimetics or Kinase Inhibitors).

Reagents:

-

Carboxylic Acid Substrate (1.0 equiv)

-

This compound (1.2 equiv)

-

HATU (1.5 equiv) – Preferred over EDC due to faster kinetics with hindered amines.

-

DIPEA (3.0 equiv)

-

DMF (Anhydrous, 0.1 M concentration)

Step-by-Step Methodology:

-

Activation: Charge a reaction vial with the Carboxylic Acid (1.0 equiv) and HATU (1.5 equiv). Dissolve in anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir at Room Temperature (RT) for 5 minutes. Note: The solution should turn yellow/orange, indicating active ester formation.

-

Amine Addition: Add this compound (1.2 equiv) in one portion.

-

Reaction: Stir at RT for 4–16 hours.

-

Troubleshooting: If LCMS shows incomplete conversion after 4 hours, elevate temperature to 50°C. The steric hindrance of the

-ethyl group can slow nucleophilic attack.

-

-

Workup: Dilute with EtOAc, wash with saturated NaHCO

(x2), water (x1), and brine (x1). Dry over MgSO

Protocol B: Nucleophilic Aromatic Substitution ( Ar)

Application: Installing the amine onto electron-deficient heteroaryl halides (e.g., chloropyrimidines, chloropyrazines).

Reagents:

-

Heteroaryl Chloride/Fluoride (1.0 equiv)

-

This compound (1.5 equiv)

-

Cs

CO -

DMSO or NMP (Polar aprotic solvents are critical)

Step-by-Step Methodology:

-

Dissolution: Dissolve the Heteroaryl Halide in DMSO (0.2 M).

-

Reagent Addition: Add this compound (1.5 equiv) and Cs

CO -

Thermal Cycle: Heat to 80–100°C for 2–12 hours.

-

Critical Control: Monitor by LCMS. Secondary amines are less nucleophilic than primary amines; if the aryl halide is not highly activated, higher temperatures (120°C) or microwave irradiation (140°C, 30 min) may be required.

-

-

Workup: Pour reaction mixture into water to precipitate the product (if solid) or extract with DCM.

Workflow Visualization

The following diagram illustrates the standard operational workflow for synthesizing a library utilizing this building block via Amide Coupling.

Figure 2: Synthetic workflow for amide library generation using this compound.

Quality Control & Stereochemistry

Stereochemical Considerations

The C3 position of the oxolane ring is a chiral center.

-

Commercial Availability: The reagent is often sold as a racemate.

-

Best Practice: For SAR (Structure-Activity Relationship) studies, it is mandatory to synthesize or purchase the resolved enantiomers: (S)-N-ethyl-1-(tetrahydrofuran-3-yl)methanamine and (R)-N-ethyl-1-(tetrahydrofuran-3-yl)methanamine.

-

Impact: The vector of the ethyl-amine group differs significantly between enantiomers due to the ring pucker, often resulting in >10-fold potency differences in protein binding pockets.

Analytical Validation

-

1H NMR (DMSO-d6): Look for the diagnostic multiplets of the THF ring protons between

1.5–3.8 ppm. The -

LCMS: The secondary amine is ionizable. Expect a strong [M+H]+ peak in ESI+ mode.

-

Note: The THF ring does not provide UV chromophores; ensure your detection method (ELSD or CAD) or the core scaffold has UV absorbance.

-

References

-

PubChem. Oxolan-3-amine and derivatives: Compound Summary. National Library of Medicine. Available at: [Link]

-

Ghosh, A. K., et al. (2008). Design of HIV protease inhibitors targeting protein backbone: an effective strategy for combating drug resistance.[1] Accounts of Chemical Research.[1][2] (Highlighting the use of THF rings as bioisosteres for solubility and H-bonding). Available at: [Link]

-

Meanwell, N. A. (2011). The influence of bioisosteres in drug design: tactical applications to address developability problems. Journal of Medicinal Chemistry. (Discusses ether oxygen introduction for LogD modulation). Available at: [Link]

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron. (Source for HATU/DIPEA protocols with hindered amines). Available at: [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. (Validation of SNAr utility for secondary amines). Available at: [Link]

Sources

Application Note: Protocol for the Reductive Amination Synthesis of Ethyl(oxolan-3-ylmethyl)amine

Abstract

This application note details a robust, scalable protocol for the synthesis of Ethyl(oxolan-3-ylmethyl)amine (also known as N-ethyl-1-(tetrahydrofuran-3-yl)methanamine) via reductive amination.[1] Unlike standard textbook procedures, this guide addresses specific practical challenges associated with the hydrophilicity of the tetrahydrofuran (THF) moiety and the commercial availability of the aldehyde precursor as an aqueous solution. The protocol utilizes Sodium Triacetoxyborohydride (STAB) as the reducing agent due to its superior selectivity for aldehydes in the presence of secondary amines, minimizing over-alkylation and reducing side reactions.

Introduction & Retrosynthetic Analysis

This compound is a valuable secondary amine building block in medicinal chemistry, often serving as a polar, non-aromatic scaffold for fragment-based drug discovery.

Retrosynthetic Logic: The target molecule contains a secondary amine flanked by an ethyl group and a tetrahydrofuran-3-methyl group. Disconnection at the C-N bond adjacent to the THF ring reveals the most efficient synthetic pathway:

-

Precursor A: Tetrahydrofuran-3-carbaldehyde (Oxolane-3-carbaldehyde).[1]

-

Precursor B: Ethylamine.